3,6,7-Trichloroquinolin-4-amine
Description
3,6,7-Trichloroquinolin-4-amine is a halogenated quinoline derivative characterized by three chlorine substituents at positions 3, 6, and 7 of the quinoline core, with an amine group at position 3.
Properties
CAS No. |
1210804-52-6 |
|---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.503 |
IUPAC Name |
3,6,7-trichloroquinolin-4-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-5-1-4-8(2-6(5)11)14-3-7(12)9(4)13/h1-3H,(H2,13,14) |
InChI Key |
YXYIBLHPUPQQOU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2N)Cl |
Synonyms |
4-Amino-3,6,7-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 3,6,7-trichloroquinolin-4-amine include:
3,8-Dichloroquinolin-4-amine (CAS 1210204-57-1)
- Substituents : Chlorine at positions 3 and 8; amine at position 4.
- Molecular Formula : C₉H₆Cl₂N₂
- Molecular Weight : 213.06 g/mol
- Key Differences: One fewer chlorine compared to 3,6,7-trichloro derivative, altering electron distribution and steric effects.
6,7-Dimethoxyquinolin-4-amine (CAS 13425-92-8)
- Substituents : Methoxy (-OCH₃) groups at positions 6 and 7; amine at position 4.
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- This compound is used as a precursor in synthesizing bioactive molecules .
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (CAS 873943-00-1)
- Substituents : Trifluoromethyl (-CF₃) at position 6; 3-chlorophenylamine at position 4.
- Molecular Formula : C₁₆H₁₀ClF₃N₂
- Molecular Weight : 322.72 g/mol
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, while the 3-chlorophenyl substituent adds aromatic bulk. This may improve metabolic stability but reduce membrane permeability compared to 3,6,7-trichloro derivatives .
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (CAS 179246-08-3)
- Substituents: Methoxy groups at 6 and 7; 3-phenoxyphenylamine at position 4; hydrochloride salt.
- Molecular Formula : C₂₃H₂₁ClN₂O₃
- Molecular Weight : 408.88 g/mol
- This compound is explored in kinase inhibition studies .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | 3-Cl, 6-Cl, 7-Cl, 4-NH₂ | C₉H₅Cl₃N₂ | 257.51* | Not Provided | High halogenation; potential bioactivity |
| 3,8-Dichloroquinolin-4-amine | 3-Cl, 8-Cl, 4-NH₂ | C₉H₆Cl₂N₂ | 213.06 | 1210204-57-1 | Reduced steric hindrance |
| 6,7-Dimethoxyquinolin-4-amine | 6-OCH₃, 7-OCH₃, 4-NH₂ | C₁₁H₁₂N₂O₂ | 204.23 | 13425-92-8 | Enhanced solubility |
| N-(3-Chlorophenyl)-6-CF₃-quinolin-4-amine | 6-CF₃, 4-NH-(3-Cl-C₆H₄) | C₁₆H₁₀ClF₃N₂ | 322.72 | 873943-00-1 | Electron-withdrawing substituents |
| 6,7-Dimethoxy-N-(3-phenoxyphenyl)-quinolin-4-amine HCl | 6-OCH₃, 7-OCH₃, 4-NH-(3-PhO-C₆H₄) | C₂₃H₂₁ClN₂O₃ | 408.88 | 179246-08-3 | Lipophilic; kinase inhibition candidate |
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
